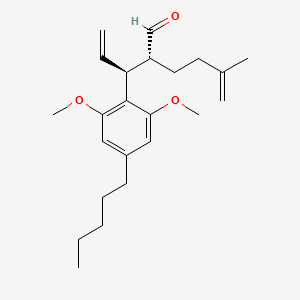
(R)-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal is an organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl structure, followed by the introduction of methoxy groups through methylation reactions. The pentyl group can be added via alkylation, and the allyl group can be introduced through allylation reactions. The final step involves the formation of the aldehyde group through oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols, particularly at the aldehyde group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal might be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound could be utilized in the production of specialty chemicals, fragrances, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enol: A similar compound with an alcohol group instead of an aldehyde group.
®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enoic acid: A compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and interactions, setting it apart from simpler analogs.
Propiedades
Fórmula molecular |
C23H34O3 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(2R)-2-[(1S)-1-(2,6-dimethoxy-4-pentylphenyl)prop-2-enyl]-5-methylhex-5-enal |
InChI |
InChI=1S/C23H34O3/c1-7-9-10-11-18-14-21(25-5)23(22(15-18)26-6)20(8-2)19(16-24)13-12-17(3)4/h8,14-16,19-20H,2-3,7,9-13H2,1,4-6H3/t19-,20-/m0/s1 |
Clave InChI |
HANBZHOYLJKEHG-PMACEKPBSA-N |
SMILES isomérico |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H](C=C)[C@@H](CCC(=C)C)C=O)OC |
SMILES canónico |
CCCCCC1=CC(=C(C(=C1)OC)C(C=C)C(CCC(=C)C)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


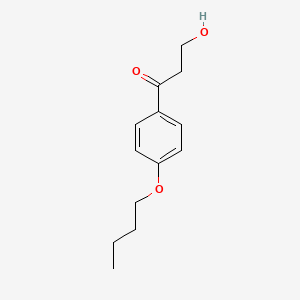
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
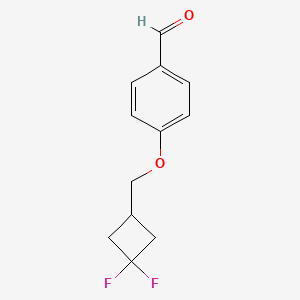

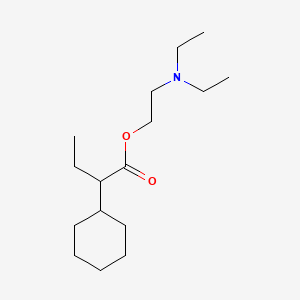
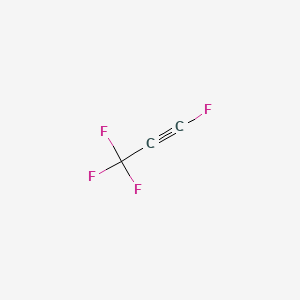
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
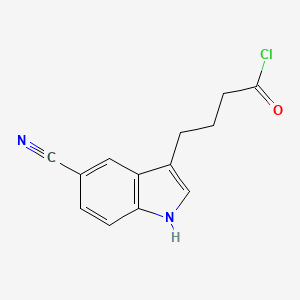
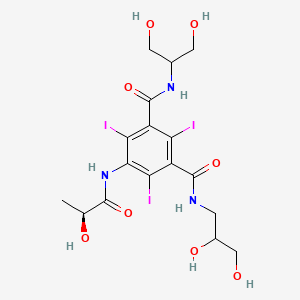
![(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide](/img/structure/B13434419.png)
